![molecular formula C12H10ClN3 B14745823 N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine CAS No. 2746-61-4](/img/structure/B14745823.png)
N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process. The use of catalysts and automated systems can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as hydroxylamine, ammonia; reactions are conducted in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine can be compared with other Schiff bases and related compounds:
Similar Compounds: N-[(Z)-(4-chlorophenyl)methylideneamino]pyridin-2-amine, N-[(Z)-(2,4-dichlorophenyl)methylideneamino]pyridin-2-amine.
Uniqueness: The presence of the 2-chlorophenyl group and the pyridin-2-amine moiety imparts unique chemical and biological properties to the compound, making it distinct from other Schiff bases. Its ability to form stable metal complexes and its potential biological activities set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
2746-61-4 |
|---|---|
Molekularformel |
C12H10ClN3 |
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C12H10ClN3/c13-11-6-2-1-5-10(11)9-15-16-12-7-3-4-8-14-12/h1-9H,(H,14,16)/b15-9- |
InChI-Schlüssel |
MTSLOVHWFGDYMT-DHDCSXOGSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N\NC2=CC=CC=N2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



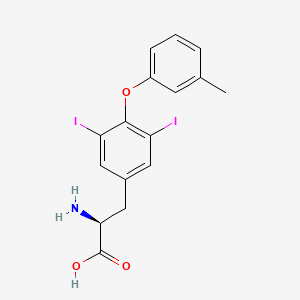
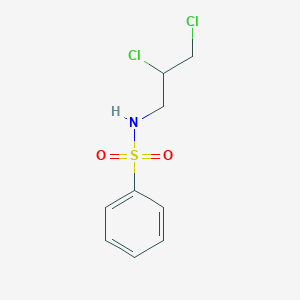
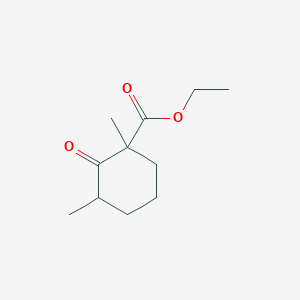
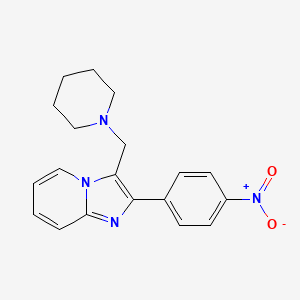
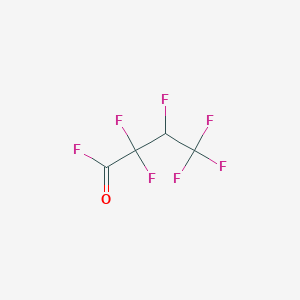
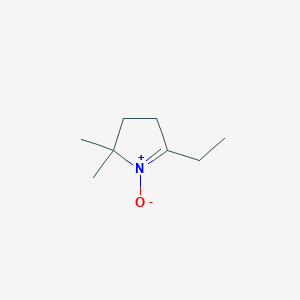
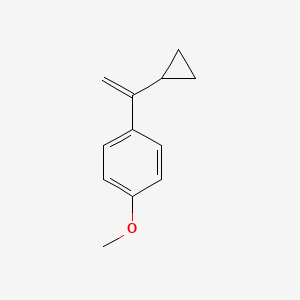
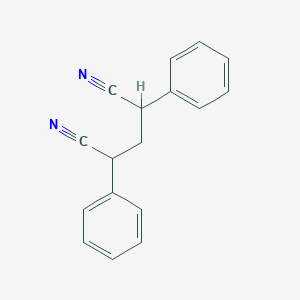
![1,3-Dioxaspiro[4.5]decane](/img/structure/B14745784.png)

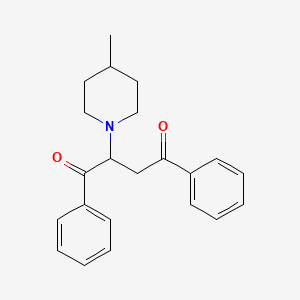
![2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14745796.png)
![2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol](/img/structure/B14745811.png)
